6-Bromo-2-chloro-3-methylbenzoic acid
CAS No.: 1428234-64-3
Cat. No.: VC8240364
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428234-64-3 |
|---|---|
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
| IUPAC Name | 6-bromo-2-chloro-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6BrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | AWMOTYMHHNTLKW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 6-bromo-2-chloro-3-methylbenzoic acid is C₈H₆BrClO₂, with a molecular weight of 265.49 g/mol. The benzene ring is substituted at the 2-, 3-, and 6-positions with chlorine, methyl, and bromine groups, respectively, while the carboxylic acid functional group occupies the 1-position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.
Synthetic Pathways
Oxidation of 6-Bromo-2-chloro-3-methylbenzaldehyde
A primary route to 6-bromo-2-chloro-3-methylbenzoic acid involves the oxidation of its aldehyde precursor, 6-bromo-2-chloro-3-methylbenzaldehyde. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions. For example:
The reaction proceeds via the conversion of the aldehyde (–CHO) group to a carboxylic acid (–COOH), with yields dependent on reaction temperature and stoichiometry.
Alternative Methods
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Carboxylation of Halogenated Toluenes: Direct carboxylation of 2-chloro-3-methyl-6-bromotoluene using carbon dioxide under high-pressure conditions.
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Hydrolysis of Nitriles: Hydrolysis of 6-bromo-2-chloro-3-methylbenzonitrile in the presence of aqueous acid or base.
Chemical Reactivity and Functionalization
Decarboxylation
Under thermal or basic conditions, 6-bromo-2-chloro-3-methylbenzoic acid may undergo decarboxylation to form 6-bromo-2-chloro-3-methylbenzene:
This reaction is significant in synthetic applications where the carboxylic acid group serves as a transient functional block.
Esterification and Amidation
The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively. For instance, reaction with methanol in the presence of sulfuric acid yields methyl 6-bromo-2-chloro-3-methylbenzoate:
Such derivatives are valuable intermediates in pharmaceutical synthesis.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s halogenated structure makes it a candidate for synthesizing bioactive molecules. For example, it could serve as a precursor to:
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Non-steroidal anti-inflammatory drugs (NSAIDs): Via functionalization of the carboxylic acid group.
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Antimicrobial agents: By introducing heterocyclic moieties at the methyl or halogen positions.
Agrochemical Development
In agrochemistry, 6-bromo-2-chloro-3-methylbenzoic acid may be used to design herbicides or pesticides. Its halogen substituents enhance lipophilicity, facilitating penetration into plant or insect tissues.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but poorly soluble in water due to its hydrophobic substituents.
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Stability: Stable under ambient conditions but may decompose under strong acidic or basic environments.
Challenges and Future Directions
Synthetic Optimization
Current methods for synthesizing 6-bromo-2-chloro-3-methylbenzoic acid require optimization to improve yields and reduce reliance on harsh oxidizing agents. Catalytic oxidation methods using transition metals (e.g., ruthenium or palladium) could offer greener alternatives.
Biological Activity Profiling
While the compound’s potential pharmacological applications are theorized, empirical studies are needed to validate its efficacy and safety. Collaborative efforts between synthetic chemists and biologists will be critical in this regard.
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